Icilin

説明

a cooling compound that activates TRPM8

Structure

3D Structure

特性

IUPAC Name |

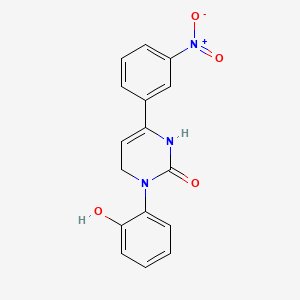

3-(2-hydroxyphenyl)-6-(3-nitrophenyl)-1,4-dihydropyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c20-15-7-2-1-6-14(15)18-9-8-13(17-16(18)21)11-4-3-5-12(10-11)19(22)23/h1-8,10,20H,9H2,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEFMOGVOYEGJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(NC(=O)N1C2=CC=CC=C2O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190442 | |

| Record name | Icilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787011 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

36945-98-9 | |

| Record name | Icilin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36945-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Icilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036945989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icilin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ICILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS70PZQ4QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Icilin mechanism of action on TRPM8

An In-depth Technical Guide on the Core Mechanism of Action of Icilin on TRPM8

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transient receptor potential melastatin 8 (TRPM8) channel is a critical sensor for cold temperatures and a target for various chemical modulators. Among these, the synthetic super-agonist this compound stands out for its high potency and unique activation mechanism. This technical guide provides a comprehensive overview of the molecular interactions governing this compound's effect on TRPM8. We delve into the specific binding sites, the critical role of intracellular calcium as a co-agonist, the influence of phosphatidylinositol 4,5-bisphosphate (PIP2), and the downstream signaling consequences of channel activation. This document synthesizes structural data, quantitative biophysical parameters, and detailed experimental protocols to serve as a resource for researchers in sensory biology and pharmacology.

Introduction

TRPM8 is a non-selective cation channel predominantly expressed in a subset of primary sensory neurons and the prostate.[1][2] It is activated by cold temperatures (in the range of 8-28°C), voltage, and cooling compounds such as menthol and this compound.[2][3] this compound, a synthetic compound, is a particularly potent agonist of TRPM8, approximately 200 times more potent than menthol.[4] Its unique mechanism of action, which involves a "coincidence detection" of both the ligand and intracellular calcium, distinguishes it from other TRPM8 agonists and makes it a valuable tool for studying channel gating and physiology. Understanding the intricacies of this compound's interaction with TRPM8 is pivotal for the development of novel therapeutics targeting cold sensation and related pathologies.

The Molecular Basis of this compound-TRPM8 Interaction

The this compound Binding Site

Structural studies, primarily through cryo-electron microscopy (cryo-EM), have elucidated the binding pocket for this compound within the TRPM8 channel. The binding site is located in a cavity formed by the voltage-sensing-like domain (VSLD), specifically involving transmembrane helices S1-S4, and the conserved TRP domain located in the C-terminus.

Several key amino acid residues have been identified as critical for this compound binding and channel activation:

-

Y745 (S1): This tyrosine residue is a crucial interaction point for various TRPM8 ligands, including this compound.

-

D802 (S3): This aspartate residue is involved in this compound-dependent activation.

-

G805 (S3): This glycine residue in mammalian TRPM8 is a key determinant of this compound sensitivity. Avian TRPM8, which is naturally insensitive to this compound, can be sensitized by mutating the corresponding alanine to glycine (A805G). This suggests G805 provides necessary flexibility for the conformational changes required for this compound binding and subsequent channel gating.

-

F839 (S4): A phenylalanine residue that specifically contributes to this compound-induced activation, but not menthol-induced activation.

-

R841/R842 (S4): This arginine residue forms a hydrogen bond with this compound and is essential for its agonistic effect.

-

H844/H845 (S4): This histidine is another key interactor, and its mutation reduces this compound-evoked currents.

-

Y1005 (TRP Domain): The hydroxyl group of this tyrosine was initially proposed to form a hydrogen bond with this compound based on cryo-EM structures. However, functional studies with a Y1005F mutant showed no significant change in this compound's EC50, suggesting this interaction may not be critical for binding in all orthologs.

The Role of Intracellular Calcium: A Coincidence Detector

A defining feature of this compound's mechanism is its dependence on intracellular calcium ([Ca²⁺]i) for full efficacy. Unlike menthol, which can activate TRPM8 in the absence of Ca²⁺, this compound requires a simultaneous elevation of cytosolic Ca²⁺ to robustly open the channel. This Ca²⁺ can be supplied by influx through TRPM8 itself upon initial, weak activation, or by release from intracellular stores. This dual requirement makes TRPM8 a coincidence detector when stimulated by this compound.

Cryo-EM structures have identified a Ca²⁺ binding site contiguous with the this compound binding pocket within the VSLD, involving residues in the S2 and S3 helices. This site is conserved among several TRPM channels and is also implicated in Ca²⁺-dependent desensitization. The binding of Ca²⁺ is thought to induce a conformational change that, in concert with this compound binding, leads to channel opening.

The Essential Role of PIP2

Phosphatidylinositol 4,5-bisphosphate (PIP2) is a crucial cofactor for the activation of TRPM8 by all known stimuli, including cold, menthol, and this compound. PIP2 is required to maintain the channel in a functional state, and its depletion through phospholipase C (PLC) activation leads to channel rundown. Cryo-EM structures show a well-defined PIP2 binding site involving basic residues in the pre-S1 helix, the S4-S5 linker, and the TRP domain. This positions PIP2 in close proximity to the binding sites for both this compound and Ca²⁺, suggesting a concerted mechanism where all three components are necessary for robust channel gating.

Dual Agonist and Antagonist Behavior

While this compound is renowned as a potent agonist, several studies have reported inhibitory actions. Specifically, this compound can completely reverse currents induced by menthol, its derivatives, and cold temperatures. This inhibition appears to be independent of the S2-S3 linker residues critical for its agonistic effect and is also independent of Ca²⁺. This suggests that this compound may possess a second, lower-affinity binding site or can stabilize a distinct closed/inactivated state of the channel under certain conditions.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with TRPM8 as reported in the literature.

| Parameter | Value | Species/Cell Line | Comments | Reference(s) |

| EC₅₀ (Agonist) | 125 ± 30 nM | Mouse TRPM8 in CHO cells | Measured via Fura-2 calcium imaging. | |

| 0.36 µM | Human TRPM8 in HEK293 cells | Measured via calcium flux assay. | ||

| 8.6 µM | Murine Macrophage-like cells (RAW 264.7) | Measured via whole-cell patch clamp. | ||

| IC₅₀ (Antagonist) | 73 nM (for a cinnamamide analog) | Human TRPM8 in HEK293 cells | This value is for an "open-chain" analog of this compound, demonstrating antagonism. | |

| Single-Channel Conductance | 158 pS | Murine Macrophage-like cells (RAW 264.7) | Measured in cell-attached configuration. |

Signaling Pathways and Experimental Workflows

This compound-Induced TRPM8 Signaling Cascade

Activation of TRPM8 by this compound leads to an influx of cations, primarily Na⁺ and Ca²⁺. The resulting increase in intracellular Ca²⁺ acts as a second messenger, initiating a downstream signaling cascade that involves the activation of the extracellular signal-regulated kinase (ERK1/2). This pathway ultimately leads to the nucleus, where it modulates the activity of transcription factors such as AP-1 (a dimer of c-Fos and c-Jun), influencing gene expression.

Caption: this compound-TRPM8 downstream signaling pathway.

Coincidence Detection Mechanism

The activation of TRPM8 by this compound is not a simple ligand-receptor interaction. It requires the convergence of three signals at the channel: the binding of this compound, the presence of PIP2, and an increase in intracellular calcium.

Caption: Coincidence detection model for this compound activation of TRPM8.

Experimental Workflow for Characterizing this compound's Action

A typical workflow to study the effects of this compound on TRPM8 involves heterologous expression of the channel, followed by functional assays like calcium imaging and patch-clamp electrophysiology.

Caption: General experimental workflow for studying this compound's effects on TRPM8.

Detailed Experimental Protocols

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous channel expression.

-

Culture Medium: Grow cells in Dulbecco's Modified Eagle Medium (DMEM) or MEM α medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.

-

Transfection: Transiently transfect cells with a plasmid encoding the desired TRPM8 construct (e.g., human or mouse TRPM8) using a lipid-based transfection reagent like Lipofectamine 2000. Co-transfect with a fluorescent marker like GFP to identify successfully transfected cells.

-

Incubation: Use cells for experiments 24-72 hours post-transfection to allow for sufficient channel expression.

Calcium Imaging

-

Dye Loading: Incubate transfected cells with 2-5 µM Fura-2 AM in standard bath solution for 30-60 minutes at room temperature or 37°C.

-

Solutions:

-

Standard Bath Solution (in mM): 140 NaCl, 3 KCl, 2.4 CaCl₂, 1.3 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

-

This compound Stock Solution: Prepare a high-concentration stock (e.g., 10-100 mM) in DMSO and dilute to the final desired concentration in the bath solution immediately before application.

-

-

Data Acquisition:

-

Mount the coverslip with cells onto the stage of an inverted microscope equipped for ratiometric fluorescence imaging.

-

Excite Fura-2 alternately at 340 nm and 380 nm and collect emitted fluorescence at ~510 nm.

-

Establish a stable baseline fluorescence ratio (F340/F380) before applying this compound via a perfusion system.

-

Record the change in the F340/F380 ratio over time, which reflects the change in intracellular calcium concentration.

-

Whole-Cell Patch-Clamp Electrophysiology

-

Solutions:

-

External Solution (in mM): 150 NaCl, 10 HEPES, 5 Glucose, 1 MgCl₂, 1 EGTA, pH 7.2. CaCl₂ can be added as needed.

-

Internal (Pipette) Solution (in mM): 150 NaCl, 10 HEPES, pH 7.2. To study Ca²⁺ dependence, include a Ca²⁺ buffer like BAPTA (e.g., 10 mM) or a specific free Ca²⁺ concentration. To support channel function, 2 µM PIP2 and 1 mM MgATP can be included.

-

-

Recording:

-

Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with internal solution.

-

Form a giga-ohm seal (>1 GΩ) with a GFP-positive cell and then rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply voltage-step protocols (e.g., from -100 mV to +100 mV in 20 mV increments) or voltage ramps to elicit currents.

-

Apply this compound via a perfusion system and record the resulting inward and outward currents.

-

Site-Directed Mutagenesis

-

Procedure: Use a commercial site-directed mutagenesis kit (e.g., QuikChange) to introduce point mutations into the TRPM8 cDNA.

-

Target Residues: Key residues to mutate to probe this compound's mechanism include G805, Y745, D802, F839, R842, and H845.

-

Validation: Sequence the entire mutated cDNA to confirm the desired mutation and ensure no other mutations were introduced.

-

Functional Analysis: Express the mutant channels in HEK293 or CHO cells and perform calcium imaging and/or patch-clamp experiments as described above to determine the effect of the mutation on this compound sensitivity and channel gating.

Conclusion

The interaction of this compound with the TRPM8 channel is a complex, multi-faceted process that serves as a paradigm for polymodal channel gating. Its mechanism is defined by a specific binding pocket within the VSLD-TRP domain interface and a unique dependence on intracellular calcium and PIP2, making the channel a sophisticated coincidence detector. While its primary action is agonistic, evidence of state-dependent inhibition adds another layer of complexity. The detailed molecular understanding and robust experimental protocols outlined in this guide provide a foundation for further investigation into TRPM8 pharmacology and its role in thermosensation, pain, and other physiological processes. This knowledge is instrumental for the rational design of new, selective TRPM8 modulators for therapeutic applications.

References

The Chemical Architecture and Agonist Profile of Icilin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icilin, a synthetic small molecule, has garnered significant attention within the scientific community for its potent and selective agonism of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. As a "super-cooling" agent, its effects are markedly more pronounced than those of menthol, the classical TRPM8 agonist. This technical guide provides an in-depth exploration of the chemical structure of this compound, alongside a comprehensive overview of its pharmacological properties and the experimental methodologies used to characterize its activity. Detailed signaling pathways and experimental workflows are presented to facilitate further research and development in the fields of sensory biology and pharmacology.

Chemical Identity and Physicochemical Properties

This compound, scientifically known as 3-(2-Hydroxyphenyl)-6-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one, is a synthetic compound not found in nature[1][2]. Its chemical and physical properties are summarized in the table below, providing a foundational dataset for experimental design and formulation.

| Property | Value | Source |

| IUPAC Name | 3-(2-Hydroxyphenyl)-6-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | [1] |

| Synonyms | AG-3-5, 1-(2-Hydroxyphenyl)-4-(3-nitrophenyl)-3,6-dihydropyrimidin-2-one | [2] |

| Molecular Formula | C₁₆H₁₃N₃O₄ | [3] |

| Molecular Weight | 311.29 g/mol | |

| CAS Number | 36945-98-9 | |

| Appearance | Yellow solid | |

| Solubility | DMSO: ≥11.05 mg/mL | |

| Water: Insoluble | ||

| Ethanol: Insoluble |

Pharmacological Profile: A Potent TRPM8 Agonist

This compound is a highly potent agonist of the TRPM8 ion channel, a key player in the sensation of cold. Its potency is significantly greater than that of menthol, making it a valuable tool for studying TRPM8 function.

| Parameter | Value | Notes | Source |

| EC₅₀ (TRPM8) | 0.36 µM | In HEK 293 cells expressing TRPM8. | |

| EC₅₀ (TRPM8) | 1.4 µM | In EGTA, dose-dependent activation. | |

| Efficacy | ~2.5 times more efficacious than menthol | ||

| Potency | ~200 times more potent than menthol | ||

| Other Targets | Activates TRPA1 | A member of the TRP ion channel family. |

Signaling Pathway of this compound-Mediated TRPM8 Activation

The primary mechanism of action for this compound is the activation of the TRPM8 channel, a non-selective cation channel. This activation leads to an influx of calcium ions (Ca²⁺), triggering a downstream signaling cascade that ultimately results in the sensation of cold and other physiological responses.

Experimental Protocols

Synthesis of this compound

A detailed, multi-step synthesis of this compound has been demonstrated. The following provides a high-level overview of the key reaction stages. For a comprehensive visual guide, refer to the cited source.

Experimental Workflow: Synthesis of this compound

Calcium Imaging Assay

Calcium imaging is a fundamental technique to quantify the activity of TRPM8 channels in response to this compound. The general protocol involves loading cells expressing TRPM8 with a calcium-sensitive dye and measuring the change in fluorescence upon application of this compound.

Methodology:

-

Cell Culture: Culture cells (e.g., HEK293 or CHO cells) stably or transiently expressing the TRPM8 channel on glass coverslips suitable for microscopy.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8) in a physiological buffer. The loading time and dye concentration should be optimized for the specific cell type.

-

Baseline Measurement: Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope. Perfuse with a standard extracellular solution and record the baseline fluorescence for a defined period.

-

This compound Application: Perfuse the cells with the extracellular solution containing the desired concentration of this compound.

-

Data Acquisition: Continuously record the fluorescence intensity over time. For ratiometric dyes like Fura-2, excitation at two wavelengths (e.g., 340 nm and 380 nm) is used, and the ratio of the emission intensities is calculated to determine the intracellular calcium concentration.

-

Data Analysis: Analyze the change in fluorescence intensity or ratio to quantify the calcium influx triggered by this compound.

Experimental Workflow: Calcium Imaging

Electrophysiology (Whole-Cell Patch-Clamp)

Whole-cell patch-clamp electrophysiology is employed to directly measure the ion currents flowing through TRPM8 channels upon activation by this compound.

Methodology:

-

Cell Preparation: Prepare TRPM8-expressing cells in a recording chamber on an inverted microscope.

-

Pipette Preparation: Fabricate glass micropipettes with a specific resistance and fill them with an intracellular solution.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane at a specific holding potential (e.g., -60 mV).

-

This compound Application: Perfuse the cell with an extracellular solution containing this compound.

-

Current Recording: Record the transmembrane current. The activation of TRPM8 channels by this compound will result in an inward current at negative holding potentials.

-

Data Analysis: Analyze the current-voltage relationship, activation and deactivation kinetics, and dose-response characteristics.

Experimental Workflow: Patch-Clamp Electrophysiology

Conclusion

This compound stands out as a powerful pharmacological tool for the investigation of TRPM8 channels. Its well-defined chemical structure, coupled with its high potency and efficacy, allows for robust and reproducible experimental outcomes. The detailed methodologies and signaling pathways presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies, thereby advancing our understanding of thermosensation and the broader field of sensory neuroscience.

References

An In-depth Technical Guide to the Discovery and History of AG-3-5 (Icilin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of the compound AG-3-5, more commonly known as Icilin. Initially identified in 1983 as a synthetic compound capable of inducing a potent sensation of cold, subsequent research has elucidated its primary mechanism of action as a super-agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This document details the scientific journey of this compound, from its initial synthesis and characterization to its current use as a valuable research tool in neuroscience and immunology. It consolidates quantitative data on its biological activity, outlines detailed protocols for key in vitro and in vivo experiments, and provides visual representations of its signaling pathways and experimental workflows. This guide is intended to serve as a thorough resource for researchers and professionals in the field of drug discovery and development.

Discovery and History

The compound AG-3-5, later named this compound, was first reported in a 1983 publication by Wei and Seid.[1] It was described as a chemical that produces a profound sensation of cold when administered.[1] For nearly two decades, the precise molecular target of this compound remained unknown. The breakthrough came with the identification and characterization of the Transient Receptor Potential Melastatin 8 (TRPM8) channel as the primary receptor for cold and cooling agents like menthol. Subsequent studies firmly established this compound as a "super-agonist" of the TRPM8 channel, exhibiting significantly higher potency and efficacy compared to menthol.[1][2] This discovery transformed this compound from a chemical curiosity into a powerful pharmacological tool for investigating the role of TRPM8 in thermosensation, pain, and inflammation.

This compound's potent activity has led to its use in a variety of preclinical research models. Notably, it is widely used to induce a characteristic "wet-dog shake" behavior in rodents, a response mediated by TRPM8 activation.[2] More recently, research has uncovered a novel, TRPM8-independent immunomodulatory role for this compound. Studies have demonstrated its ability to attenuate autoimmune neuroinflammation by directly inhibiting T-cell proliferation, highlighting its potential therapeutic relevance beyond its cooling properties.

Chemical Properties and Synthesis

General Synthetic Scheme (Biginelli Reaction):

Caption: General workflow for the synthesis of this compound via a Biginelli reaction.

Quantitative Data

A summary of the available quantitative data for this compound is presented in the tables below.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| EC50 (TRPM8 activation) | 1.4 µM | TRPM8-expressing cells (in EGTA) | |

| EC50 (TRPM8 activation) | 0.36 µM | CMR1-expressing HEK293 cells | |

| IC50 (TRPV3 inhibition) | 0.5 µM | Not specified |

Table 2: In Vivo Activity and Toxicity of this compound

| Parameter | Species | Dose/Value | Effect | Reference |

| Effective Dose (Wet-Dog Shakes) | Rat | 0.5 - 5 mg/kg (i.p.) | Dose-dependent increase in wet-dog shakes | |

| Effective Dose (Wet-Dog Shakes) | Mouse | 3 mg/kg (s.c.) | Induction of wet-dog shakes | |

| LD50 | Not available | Not available | Not available | |

| Pharmacokinetic Data (ADME) | Not available | Not available | Not available |

Experimental Protocols

In Vitro TRPM8 Activation Assay (Intracellular Calcium Measurement)

This protocol describes the measurement of TRPM8 activation in response to this compound by monitoring changes in intracellular calcium concentration using the fluorescent indicator Fura-2 AM.

Materials:

-

TRPM8-expressing cells (e.g., HEK293 or CHO cells)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Probenecid (optional)

-

HEPES-buffered saline (HBS) or other suitable buffer

-

This compound stock solution (in DMSO)

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Culture: Plate TRPM8-expressing cells in a 96-well black-walled plate and grow to 80-90% confluency.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM), Pluronic F-127 (0.02%), and optionally probenecid (to prevent dye extrusion) in HBS.

-

Remove the cell culture medium and wash the cells once with HBS.

-

Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: Remove the loading buffer and wash the cells twice with HBS to remove extracellular dye.

-

Assay:

-

Add HBS to the wells.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (340 nm / 380 nm excitation).

-

Add this compound at various concentrations to the wells.

-

Immediately begin recording the fluorescence ratio over time to measure the change in intracellular calcium.

-

-

Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration. Plot the peak change in ratio against the this compound concentration to determine the EC50.

Caption: Workflow for the in vitro TRPM8 activation assay.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol describes the induction of EAE in C57BL/6 mice, a common model for multiple sclerosis, and the assessment of this compound's therapeutic potential.

Materials:

-

C57BL/6 mice

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

This compound solution

-

Vehicle control

Procedure:

-

Immunization (Day 0):

-

Emulsify MOG35-55 in CFA.

-

Inject mice subcutaneously with the MOG35-55/CFA emulsion at two sites on the flank.

-

Administer PTX intraperitoneally.

-

-

PTX Boost (Day 2): Administer a second dose of PTX intraperitoneally.

-

Clinical Scoring:

-

Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.

-

Score the mice based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).

-

-

Treatment:

-

Initiate treatment with this compound or vehicle control at the onset of clinical signs or prophylactically.

-

Administer daily via a chosen route (e.g., intraperitoneal or subcutaneous injection).

-

-

Data Analysis: Compare the clinical scores, disease incidence, and day of onset between the this compound-treated and vehicle-treated groups. Histological analysis of the spinal cord can also be performed at the end of the experiment to assess inflammation and demyelination.

Caption: Experimental workflow for the EAE model and this compound treatment.

In Vivo "Wet-Dog Shake" (WDS) Model

This protocol describes the induction and quantification of WDS behavior in rats following the administration of this compound.

Materials:

-

Sprague-Dawley or other suitable rat strain

-

This compound solution

-

Vehicle control

-

Observation chamber

Procedure:

-

Acclimation: Acclimate the rats to the observation chamber for a set period before the experiment.

-

Injection: Administer this compound or vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Doses typically range from 0.5 to 5 mg/kg.

-

Observation:

-

Immediately place the rat in the observation chamber.

-

Observe and count the number of wet-dog shakes for a defined period (e.g., 30-60 minutes). A wet-dog shake is a rapid, rotational shaking of the head and torso.

-

-

Data Analysis: Compare the total number of wet-dog shakes between the this compound-treated and vehicle-treated groups. A dose-response curve can be generated by testing multiple doses of this compound.

Signaling Pathways

The primary mechanism of action of this compound is the activation of the TRPM8 ion channel. TRPM8 is a non-selective cation channel that, upon activation, allows the influx of Ca2+ and Na+ into the cell, leading to membrane depolarization and the generation of action potentials in sensory neurons. This is perceived as a sensation of cold.

Caption: Primary signaling pathway of this compound-mediated TRPM8 activation.

In T-cells, the downstream effects of this compound appear to be more complex and can be independent of TRPM8. While TRPM8 activation can contribute to changes in intracellular calcium, this compound has been shown to inhibit T-cell proliferation even in TRPM8-deficient T-cells. This suggests an alternative signaling pathway is involved in its immunomodulatory effects. The precise molecular targets and downstream effectors of this TRPM8-independent pathway are still under investigation but are known to result in altered gene expression related to effector function and neuroinflammatory potential.

Caption: Proposed TRPM8-independent signaling of this compound in T-cells.

Conclusion

AG-3-5 (this compound) has evolved from a compound with a singular, curious effect to a multi-faceted research tool with implications for neuroscience, pain research, and immunology. Its potent and specific activation of the TRPM8 channel has made it indispensable for studying cold sensation and its role in various physiological and pathological processes. Furthermore, the discovery of its TRPM8-independent immunomodulatory properties opens new avenues for therapeutic development, particularly in the context of autoimmune diseases. This guide provides a foundational understanding of this compound, consolidating key data and methodologies to facilitate further research into this fascinating compound. Future investigations are warranted to fully elucidate its synthesis, pharmacokinetic and toxicological profiles, and the precise mechanisms underlying its immunomodulatory effects.

References

The Pharmacology of Icilin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icilin (AG-3-5) is a synthetic super-agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. Renowned for its ability to induce a potent sensation of cold, this compound is a pivotal pharmacological tool for studying thermosensation, nociception, and TRPM8 channel physiology. This technical guide provides an in-depth exploration of the pharmacology of this compound, encompassing its mechanism of action, structure-activity relationships, physiological effects, and key experimental methodologies for its characterization. Quantitative data are summarized for comparative analysis, and critical signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding.

Introduction

This compound is a small molecule that, despite being structurally distinct from menthol, potently activates the TRPM8 channel, the primary cold and menthol sensor in mammals.[1] Its potency is estimated to be nearly 200 times greater than that of menthol, with a 2.5-fold higher efficacy.[1][2] This heightened potency makes this compound an invaluable tool for probing the function of TRPM8 and its role in various physiological and pathophysiological processes, including pain, inflammation, and cancer.[3][4] This guide will delve into the core pharmacological aspects of this compound, providing a technical resource for professionals in the field.

Chemical Properties

This compound, with the chemical name 3-(2-Hydroxyphenyl)-6-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one, is a pyrimidinone derivative. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₃N₃O₄ | |

| Molar Mass | 311.29 g/mol | |

| CAS Number | 36945-98-9 | |

| Appearance | Not specified in results | |

| Solubility | Soluble in DMSO (up to 100 mM) | |

| InChI Key | RCEFMOGVOYEGJN-UHFFFAOYSA-N |

Mechanism of Action

Primary Target: TRPM8

This compound's principal molecular target is the TRPM8 ion channel, a non-selective cation channel predominantly expressed in a subset of sensory neurons. Activation of TRPM8 by this compound leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and the generation of action potentials that are perceived as a cold sensation.

A Unique Gating Mechanism

Unlike menthol, the activation of TRPM8 by this compound is distinct and more complex. Full activation by this compound is critically dependent on the presence of intracellular Ca²⁺. It is proposed that this compound acts as a coincidence detector, requiring both the binding of the ligand and a simultaneous rise in intracellular calcium to achieve its full effect. This Ca²⁺-dependent activation is a hallmark of this compound's mechanism and distinguishes it from other TRPM8 agonists. Furthermore, the activation of TRPM8 by this compound and cold is modulated by intracellular pH, with acidification reducing the current amplitude.

Binding Site

Cryo-electron microscopy studies have revealed that this compound binds to a pocket within the S1-S4 voltage-sensor-like domain (VSLD) of the TRPM8 channel, near the intracellular side of the membrane. This binding site is adjacent to a Ca²⁺ binding site, providing a structural basis for the observed Ca²⁺-dependency of this compound's action. Specific amino acid residues within the S2-S3 linker and the C-terminal part of S4 have been identified as crucial for this compound sensitivity.

Signaling Pathway

The activation of TRPM8 by this compound initiates a signaling cascade. The influx of Ca²⁺ through the channel can activate various downstream effectors. This can lead to the activation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid that is essential for TRPM8 activity. This process can contribute to the desensitization of the channel. The this compound-induced signaling cascade also involves Gαq and Gβγ subunits and can lead to the activation of transcription factors like AP-1, influencing gene expression.

Figure 1: Simplified signaling pathway of this compound-mediated TRPM8 activation.

Pharmacological Effects and Off-Target Activity

In Vitro Effects

In recombinant expression systems (e.g., HEK293 or CHO cells) and cultured sensory neurons, this compound induces robust and dose-dependent increases in intracellular calcium. Electrophysiological recordings show that this compound evokes large inward currents in cells expressing TRPM8.

In Vivo Effects

In animal models, administration of this compound produces distinct physiological and behavioral responses indicative of cold sensation. A characteristic effect is the induction of "wet-dog shakes" in rats and mice. Depending on the dose and route of administration, this compound can also induce hyperthermia, an effect that appears to be mediated peripherally and involves nitric oxide production and NMDA receptor activation.

Off-Target Activities

While a potent TRPM8 agonist, this compound is not entirely selective. It has been shown to activate TRPA1, another cold-sensitive TRP channel, which contributes to its complex pharmacological profile. Additionally, this compound can act as an antagonist of the warmth-sensing channel TRPV3 at low concentrations. This inhibition of a warmth sensor may contribute to the overall intense cooling sensation produced by this compound.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound's activity on various TRP channels.

Table 1: Agonist Activity of this compound on TRPM8

| Parameter | Species/Cell Line | Value | Reference |

| EC₅₀ | Human TRPM8 (HEK293 cells) | 0.36 µM | |

| EC₅₀ | Rat TRPM8 (in EGTA) | 1.4 µM | |

| EC₅₀ | Mouse TRPM8 (CHO cells) | 125 ± 30 nM |

Table 2: Antagonist Activity of this compound on TRPV3

| Parameter | Species/Cell Line | Value | Reference |

| IC₅₀ | Mouse TRPV3 (Xenopus oocytes, Ca²⁺-containing) | 0.5 ± 0.1 µM | |

| IC₅₀ | Mouse TRPV3 (Xenopus oocytes, Ca²⁺-free) | 7 ± 2 µM |

Experimental Protocols

In Vitro Calcium Imaging Assay

Calcium imaging is a fundamental technique to assess the activity of this compound on TRPM8-expressing cells.

Figure 2: General workflow for an in vitro calcium imaging assay.

Detailed Methodology:

-

Cell Culture: Plate TRPM8-expressing cells (e.g., HEK293-hTRPM8) onto 96- or 384-well black-walled, clear-bottom plates and culture until they reach a suitable confluency.

-

Dye Loading: Remove the culture medium and incubate the cells with a calcium-sensitive fluorescent dye (e.g., 3 µM Fura-2 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES and 2 mM CaCl₂) for 30-60 minutes at 37°C.

-

Wash: Gently wash the cells with the assay buffer to remove any extracellular dye.

-

Data Acquisition: Place the plate into a fluorescence plate reader or a microscope equipped for ratiometric imaging.

-

Baseline Measurement: Record the baseline fluorescence for a short period before adding the compound.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Signal Recording: Continuously record the fluorescence signal for several minutes to capture the full response.

-

Data Analysis: The change in intracellular calcium is quantified by the ratio of fluorescence emission at two wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength dyes like Fluo-4). Dose-response curves are then generated to calculate the EC₅₀.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity in response to this compound.

Detailed Methodology:

-

Cell Preparation: Use TRPM8-expressing cells cultured on glass coverslips.

-

Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

-

Pipette Preparation: Pull patch pipettes from borosilicate glass and fill with an intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, pH 7.2).

-

Seal Formation: Obtain a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane patch to achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

This compound Application: Apply this compound through the perfusion system and record the elicited currents.

-

Data Analysis: Analyze the current-voltage (I-V) relationship and dose-dependent activation of the currents.

Structure-Activity Relationships (SAR)

Studies on structural analogues of this compound have revealed tight constraints for its agonist activity at TRPM8. Most modifications to the three-ring structure of this compound lead to a significant decrease in or loss of agonist activity. However, "open-chain" cinnamamide analogues of this compound have been found to act as potent TRPM8 antagonists, with some derivatives exhibiting IC₅₀ values in the nanomolar range. This highlights that the core scaffold of this compound can be modified to switch from agonist to antagonist activity.

Conclusion

This compound remains an indispensable pharmacological tool for the study of TRPM8. Its high potency and unique Ca²⁺-dependent mechanism of action provide valuable insights into the gating mechanisms of thermosensitive TRP channels. While its off-target effects on TRPA1 and TRPV3 necessitate careful interpretation of experimental results, they also offer opportunities to understand the interplay between different thermosensors. The detailed methodologies and quantitative data presented in this guide serve as a comprehensive resource for researchers aiming to leverage the unique properties of this compound in their investigations of sensory biology, pain, and beyond.

References

An In-depth Technical Guide to the Sensory Neuron Activating Properties of Icilin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icilin, a synthetic super-agonist of the transient receptor potential melastatin 8 (TRPM8) channel, has emerged as a critical pharmacological tool for investigating thermosensation and nociception. This technical guide provides a comprehensive overview of this compound's effects on sensory neuron activation, with a focus on its interactions with TRPM8, TRPA1, and TRPV3 ion channels. Detailed experimental protocols for calcium imaging, whole-cell patch-clamp electrophysiology, and behavioral assays are presented to facilitate reproducible research. Quantitative data on this compound's potency and efficacy are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways involved in this compound-mediated sensory neuron activation are visualized through detailed diagrams, offering a deeper understanding of its molecular mechanisms. This guide is intended to serve as a valuable resource for researchers in academia and industry engaged in pain research, sensory biology, and the development of novel therapeutics targeting TRP channels.

Introduction

This compound (AG-3-5) is a small molecule that evokes a potent sensation of cold, estimated to be around 200 times more potent than menthol.[1] It primarily exerts its effects through the activation of specific transient receptor potential (TRP) ion channels expressed in sensory neurons. The primary targets of this compound are TRPM8 and TRPA1, both of which are implicated in cold sensation and nociception.[2][3] Interestingly, this compound also exhibits inhibitory effects on the warmth-activated TRPV3 channel.[4][5] This complex pharmacological profile makes this compound a valuable probe for dissecting the molecular mechanisms of thermosensation and pain. This guide will delve into the core aspects of this compound's action on sensory neurons, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Quantitative Data on this compound's Interaction with TRP Channels

The potency of this compound varies across different TRP channels and experimental conditions. The following tables summarize the available quantitative data for its effects on TRPM8, TRPA1, and TRPV3.

Table 1: Agonist Activity of this compound on TRPM8

| Species/Cell Type | Assay Type | EC50 | Reference |

| Rat TRPM8 in HEK293 cells | Calcium Imaging (Fluo-4 AM) | 0.19 µM | |

| Rat TRPM8 in HEK293 cells | Calcium Imaging (Fluo-4 AM) | 0.11 µM | |

| Human TRPM8 in HEK293 cells | Calcium Imaging | 526 ± 24 nM | |

| Rat TRPM8 in HEK293 cells | Calcium Imaging | 554 ± 12 nM | |

| Mouse TRPM8 in CHO cells | Calcium Imaging (Fura-2) | 125 ± 30 nM | |

| Rat TRPM8 (CMR1) in HEK293 cells | Current Induction | 0.36 µM | |

| TRPM8 in EGTA | Dose-dependent activation | 1.4 µM | |

| TRPM8-like channels in RAW 264.7 cells | Nonselective cation current | 8.6 µM |

Table 2: Agonist Activity of this compound on TRPA1

| Species/Cell Type | Assay Type | Notes | Reference |

| General | Cooling agent that activates TRPA1 | Qualitative description | |

| Planarian | Motility Assay | Atypical dose-related increase |

Table 3: Inhibitory Activity of this compound on TRPV3

| Species/Cell Type | Assay Type | IC50 | Reference |

| Mouse TRPV3 in Xenopus oocytes (in Ca2+-containing solution) | Electrophysiology | 0.5 ± 0.1 µM | |

| Mouse TRPV3 in Xenopus oocytes (in Ca2+-free solution) | Electrophysiology | 7 ± 2 µM |

Signaling Pathways of this compound in Sensory Neurons

This compound's activation of TRPM8 and TRPA1 channels leads to an influx of cations, primarily Ca2+ and Na+, depolarizing the sensory neuron and initiating an action potential. The downstream signaling cascades, however, are complex and involve various second messengers.

TRPM8 Signaling Pathway

The activation of TRPM8 by this compound is notably dependent on intracellular calcium. This suggests a mechanism of calcium-induced calcium release, where an initial influx of Ca2+ through the channel potentiates further channel opening. A key downstream effector of TRPM8 activation is Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid that modulates TRPM8 activity.

TRPA1 Signaling Pathway

While the direct downstream signaling of this compound-mediated TRPA1 activation is less characterized, TRPA1 is known to be modulated by G-protein coupled receptor (GPCR) pathways involving PLC and Protein Kinase A (PKA). Inflammatory mediators can activate GPCRs, leading to the sensitization of TRPA1 channels. This suggests a potential for crosstalk between this compound's effects and inflammatory signaling.

Experimental Protocols

The following protocols provide detailed methodologies for studying the effects of this compound on sensory neurons.

Calcium Imaging with Fura-2 AM

This protocol is designed for measuring intracellular calcium changes in cultured sensory neurons (e.g., dorsal root ganglion neurons) in response to this compound.

Materials:

-

Cultured sensory neurons on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Anhydrous DMSO

-

Pluronic F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (optional, for inhibiting dye extrusion)

-

Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)

-

Perfusion system

Procedure:

-

Prepare Fura-2 AM Stock Solution: Dissolve Fura-2 AM in anhydrous DMSO to a final concentration of 1-5 mM. Store in small aliquots at -20°C, protected from light and moisture.

-

Prepare Loading Solution: For a final concentration of 2-5 µM Fura-2 AM, dilute the stock solution in your chosen physiological buffer. To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 to the Fura-2 AM stock before diluting in the buffer. If using, add probenecid to a final concentration of 1-2.5 mM.

-

Cell Loading:

-

Wash cultured neurons twice with pre-warmed physiological buffer.

-

Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells three times with the physiological buffer to remove extracellular dye.

-

Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.

-

-

Imaging:

-

Mount the coverslip onto the microscope stage and perfuse with the physiological buffer.

-

Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording emission at ~510 nm.

-

Apply this compound at the desired concentration via the perfusion system.

-

Record the changes in the 340/380 nm fluorescence ratio over time.

-

At the end of the experiment, calibrate the signal using ionomycin in the presence of high and low Ca2+ concentrations to determine Rmin and Rmax.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol is suitable for recording this compound-induced currents in HEK293 cells expressing TRPM8 or TRPA1, or in cultured sensory neurons.

Materials:

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette pulling

-

HEK293 cells transfected with the TRP channel of interest or cultured sensory neurons

-

Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4 with NaOH.

-

Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP; pH 7.2 with KOH.

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Cell Preparation: Place the coverslip with cells in the recording chamber and perfuse with the extracellular solution.

-

Obtaining a Gigaseal: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

Recording:

-

Clamp the cell at a holding potential of -60 mV.

-

To assess channel activation, apply a voltage ramp from -100 mV to +100 mV over 500 ms.

-

Alternatively, use a step protocol, with voltage steps from -80 mV to +80 mV in 20 mV increments.

-

Record baseline currents.

-

Apply this compound to the bath via the perfusion system and record the evoked currents using the same voltage protocols.

-

Wash out the drug to observe recovery.

-

This compound-Induced "Wet-Dog Shake" Behavioral Assay

This in vivo assay quantifies the characteristic shaking behavior induced by this compound in rodents, which is a centrally mediated response to peripheral TRPM8 activation.

Materials:

-

Adult male Sprague-Dawley rats (250-300 g)

-

This compound

-

Vehicle (e.g., 10% Tween 80 in saline)

-

Observation chambers

-

Video recording equipment (optional)

Procedure:

-

Acclimation: Acclimate the rats to the observation chambers for at least 30 minutes before the experiment.

-

Drug Administration:

-

Prepare this compound in the vehicle to the desired concentration.

-

Administer this compound intraperitoneally (i.p.) at doses ranging from 0.5 to 5 mg/kg. A control group should receive the vehicle alone.

-

-

Observation and Scoring:

-

Immediately after injection, place the rat in the observation chamber.

-

Observe the animal for a period of 30-60 minutes.

-

Count the number of "wet-dog shakes" (a rapid, rotational shaking of the head and torso).

-

A single shake is defined as one complete cycle of shaking.

-

The total number of shakes within the observation period is the primary endpoint.

-

For more detailed analysis, the latency to the first shake and the frequency of shakes over time can also be recorded.

-

Conclusion

This compound is a powerful pharmacological tool for the study of sensory neuron activation, particularly in the context of cold sensation and pain. Its potent agonism of TRPM8 and TRPA1, coupled with its inhibitory effect on TRPV3, provides a unique avenue for dissecting the roles of these channels in thermosensation. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to equip researchers with the necessary information to conduct robust and reproducible studies into the effects of this compound. A thorough understanding of this compound's mechanism of action will undoubtedly contribute to the development of novel analgesic therapies targeting the TRP channel family.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Near-Membrane Dynamics and Capture of TRPM8 Channels within Transient Confinement Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 5. docs.aatbio.com [docs.aatbio.com]

The Molecular Target of the Cooling Agent Icilin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icilin is a synthetic super-agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, renowned for its ability to induce a potent cooling sensation.[1] This technical guide provides an in-depth analysis of the molecular interactions between this compound and its primary target, TRPM8, a critical player in cold thermosensation. We will explore the quantitative aspects of this interaction, delve into the detailed experimental protocols used to elucidate its mechanism, and visualize the complex signaling pathways activated by this compound. This document is intended to serve as a comprehensive resource for researchers in sensory biology, pharmacology, and drug development.

Introduction

The sensation of cold is a fundamental sensory modality, crucial for survival. The discovery of the TRPM8 channel as a principal molecular sensor for cold and cooling agents has revolutionized our understanding of thermosensation.[2] this compound, a small molecule, has emerged as a powerful tool for studying TRPM8 due to its high potency and efficacy as an agonist.[3] Unlike the natural cooling compound menthol, this compound activates TRPM8 through a distinct, calcium-dependent mechanism, offering a unique avenue for investigating the channel's gating properties.[4] This guide will provide a detailed examination of this compound's interaction with TRPM8, offering insights for researchers aiming to understand or modulate this important sensory channel.

The Primary Molecular Target: TRPM8

The primary molecular target of the cooling agent this compound is the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[5] TRPM8 is a non-selective cation channel predominantly expressed in a subset of sensory neurons of the dorsal root and trigeminal ganglia. It is a polymodal channel, meaning it can be activated by multiple stimuli, including cold temperatures (below ~26°C), voltage, and chemical agonists like menthol and this compound.

This compound is classified as a "super-agonist" of TRPM8, being approximately 200 times more potent than menthol. Its activation of TRPM8 is critically dependent on the presence of intracellular calcium (Ca²⁺), a key feature that distinguishes its mechanism from that of menthol.

While TRPM8 is the primary target, it is noteworthy that this compound can also interact with other TRP channels, albeit with different effects. It has been shown to activate TRPA1 and inhibit TRPV3, which may contribute to its overall sensory effect.

Quantitative Analysis of this compound-TRPM8 Interaction

The interaction between this compound and TRPM8 has been quantified through various in vitro assays, primarily by measuring the concentration of this compound required to elicit a half-maximal response (EC₅₀) or to inhibit a response by half (IC₅₀). These values are crucial for understanding the potency and efficacy of this compound and are summarized in the tables below.

Table 1: Agonist Activity of this compound on TRP Channels

| Channel | Species/Cell Line | Assay Type | EC₅₀ (µM) | Experimental Conditions | Reference(s) |

| TRPM8 | Human (HEK293) | Current Induction | 0.36 | Electrophysiology | |

| TRPM8 | Rat (HEK293) | Calcium Influx | 0.2 | Fluorometric Imaging | |

| TRPM8 | Mouse (CHO) | Calcium Influx | 0.125 ± 0.03 | Fura-2 Calcium Imaging, pH 7.3 | |

| TRPM8 | Mouse (CHO) | Calcium Influx | pEC₅₀: 6.6 ± 0.1 | Fura-2 Calcium Imaging, pH 6.9 | |

| TRPM8 | General | Current Induction | 1.4 | In EGTA-containing solution | |

| TRPM8-like | Murine Macrophage (RAW 264.7) | Cation Current | 8.6 | Electrophysiology | |

| TRPA1 | Not Specified | Not Specified | Agonist | General finding |

Table 2: Inhibitory Activity of this compound

| Channel | Species/Cell Line | Assay Type | IC₅₀ (µM) | Experimental Conditions | Reference(s) |

| TRPV3 | Mouse | Current Inhibition | 0.5 ± 0.1 | 2-APB as agonist, Ca²⁺-containing solution | |

| TRPV3 | Mouse | Current Inhibition | 7 ± 2 | 2-APB as agonist, Ca²⁺-free solution |

Downstream Signaling Pathways

Activation of TRPM8 by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca²⁺. This signaling is intricately linked to the G-protein coupled receptor (GPCR) pathway, specifically involving Gαq and Phospholipase C (PLC).

A key modulator of TRPM8 activity is phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid. The binding of PIP₂ to the channel is essential for its activation. The downstream signaling cascade can be summarized as follows:

-

This compound Binding and Channel Opening: this compound binds to the TRPM8 channel, and in the presence of intracellular Ca²⁺, the channel opens, leading to a further influx of Ca²⁺ and Na⁺.

-

Gαq Protein Activation: Evidence suggests that TRPM8 can directly activate Gαq proteins.

-

Phospholipase C (PLC) Activation: The activated Gαq, along with the increased intracellular Ca²⁺, stimulates PLC.

-

PIP₂ Hydrolysis: PLC catalyzes the hydrolysis of PIP₂, breaking it down into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Channel Desensitization: The depletion of PIP₂ from the plasma membrane leads to the desensitization or adaptation of the TRPM8 channel, a negative feedback mechanism that modulates the cooling sensation.

This signaling pathway highlights the dual role of Ca²⁺, being both a requisite for this compound's initial efficacy and a trigger for the subsequent desensitization of the channel.

Experimental Protocols

The characterization of this compound's effects on TRPM8 relies on several key experimental techniques. Below are detailed methodologies for these assays.

Calcium Imaging

This technique measures changes in intracellular calcium concentration in response to agonist application, providing a functional readout of channel activation.

Objective: To determine the EC₅₀ of this compound for TRPM8 activation.

Materials:

-

HEK293 cells stably or transiently expressing human TRPM8.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Poly-D-lysine coated 96-well black-walled, clear-bottom plates.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

This compound stock solution (in DMSO).

-

Fluorometric imaging plate reader (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed TRPM8-expressing HEK293 cells onto poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 24-48 hours.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

-

Aspirate the culture medium from the wells and wash once with HBSS.

-

Add 100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Washing: After incubation, gently wash the cells three times with HBSS to remove extracellular dye. Leave 100 µL of HBSS in each well.

-

Compound Preparation: Prepare a serial dilution of this compound in HBSS at 2x the final desired concentrations.

-

Measurement:

-

Place the cell plate into the fluorometric imaging plate reader.

-

Set the instrument to record baseline fluorescence for a short period (e.g., 10-20 seconds).

-

The instrument will then automatically add 100 µL of the this compound dilutions to the respective wells.

-

Continue recording the fluorescence signal for a further 2-5 minutes.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

-

Plot the ΔF against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

References

- 1. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphoinositide regulation of non-canonical Transient Receptor Potential channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of Icilin with TRP Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icilin, a synthetic super-agonist of the transient receptor potential melastatin 8 (TRPM8) channel, has emerged as a critical tool for investigating thermosensation and nociception. Its potent cooling effect, significantly greater than that of menthol, is primarily mediated through its interaction with TRP channels. This technical guide provides a comprehensive overview of the current understanding of this compound's engagement with TRPM8, TRPA1, and TRPV3 channels. It delves into the quantitative aspects of these interactions, details the intricate signaling pathways involved, and provides robust experimental protocols for researchers seeking to explore these mechanisms further. The information presented herein is intended to serve as a valuable resource for scientists and drug development professionals working on TRP channel modulation for therapeutic applications.

Introduction to this compound

This compound (AG-3-5) is a small molecule renowned for its ability to induce a profound sensation of cold.[1] Chemically, it is 3-(2-hydroxyphenyl)-6-(3-nitrophenyl)-1,4-dihydropyrimidin-2-one.[2] Unlike menthol, its cooling effect is approximately 200 times more potent.[3] This remarkable activity stems from its specific interactions with members of the Transient Receptor Potential (TRP) family of ion channels, which are crucial players in sensory perception.

Quantitative Analysis of this compound's Interaction with TRP Channels

The potency and efficacy of this compound's interaction with various TRP channels have been quantified through numerous studies. This section summarizes the key quantitative data in a structured format to facilitate comparison.

Table 1: this compound's Agonist Activity at TRPM8

| Parameter | Value | Cell Type | Assay Conditions | Reference |

| EC₅₀ | 125 ± 30 nM | CHO cells | Calcium imaging (Fura-2) at pH 7.3 | [4] |

| EC₅₀ | 0.36 µM | Not specified | Not specified | [3] |

| EC₅₀ | 1.4 µM | Not specified | EGTA presence | |

| EC₅₀ | 8.6 µM | RAW 264.7 macrophage-like cells | Nonselective cation current measurement | |

| EC₅₀ | 0.2 µM | Not specified | Not specified |

EC₅₀ (Half-maximal effective concentration) represents the concentration of this compound required to elicit 50% of the maximal response.

Table 2: this compound's Activity at TRPA1

This compound's effect on TRPA1 is complex, with some studies suggesting agonistic properties. However, quantitative data on its potency as a TRPA1 agonist is less consistently reported compared to its effects on TRPM8. It is often described as a TRPM8/TRPA1 agonist.

| Parameter | Observation | Cell Type | Assay Conditions | Reference |

| Agonist | This compound activates TRPA1 currents, though with reduced potency compared to TRPM8. | Not specified | Not specified | |

| Agonist | This compound is described as a TRPM8/TRPA1 agonist. | Not specified | Behavioral studies in planarians |

Table 3: this compound's Antagonist Activity at TRPV3

In contrast to its agonistic effects on TRPM8, this compound acts as a potent inhibitor of the warmth-activated TRPV3 channel.

| Parameter | Value | Cell Type | Assay Conditions | Reference |

| IC₅₀ | 0.5 ± 0.1 µM | Mouse TRPV3 in Xenopus oocytes | Inhibition of 2-APB evoked currents in Ca²⁺-containing solution | |

| IC₅₀ | 7 ± 2 µM | Mouse TRPV3 in Xenopus oocytes | Inhibition of 2-APB evoked currents in Ca²⁺-free solution | |

| IC₅₀ | 0.5 µM | Not specified | Not specified |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of this compound that inhibits 50% of the TRPV3 channel activity.

Signaling Pathways of this compound-TRP Channel Interaction

The molecular mechanisms underlying this compound's effects on TRP channels involve intricate signaling cascades. The most well-characterized is its activation of TRPM8.

TRPM8 Activation: A Coincidence Detection Mechanism

This compound's activation of TRPM8 is not a simple ligand-gating process. It requires the simultaneous presence of intracellular calcium (Ca²⁺), acting as a coincidence detector. This unique mechanism involves the following key steps:

-

This compound Binding: this compound binds to a specific site on the TRPM8 channel.

-

Requirement for Intracellular Ca²⁺: Full and robust activation of the channel by this compound necessitates an elevation in intracellular Ca²⁺ concentration. This Ca²⁺ can either enter the cell through basal TRPM8 activity or be released from intracellular stores.

-

PIP₂ Involvement: Phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, is essential for TRPM8 channel activity. The Ca²⁺ influx upon TRPM8 activation can stimulate phospholipase C (PLC), leading to PIP₂ hydrolysis and subsequent channel desensitization.

-

Channel Gating and Desensitization: The binding of both this compound and Ca²⁺ induces a conformational change in the TRPM8 channel, leading to its opening and a subsequent influx of cations, primarily Na⁺ and Ca²⁺. The rise in intracellular Ca²⁺ also triggers a desensitization process, leading to a decline in channel activity despite the continued presence of this compound.

TRPV3 Inhibition

The mechanism by which this compound inhibits TRPV3 is less understood but is of significant interest for its potential contribution to the overall cooling sensation. This compound's inhibitory effect on TRPV3 is potent, with IC₅₀ values in the sub-micromolar to low micromolar range. This suggests a direct or allosteric interaction with the channel that prevents its activation by warmth or chemical agonists like 2-APB.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with TRP channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in response to this compound application.

Objective: To record this compound-evoked currents from cells expressing TRP channels (e.g., TRPM8).

Materials:

-

Cell line expressing the target TRP channel (e.g., HEK293 or CHO cells)

-

Glass coverslips coated with poly-D-lysine

-

Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200A, pClamp software)

-

Borosilicate glass pipettes (2-5 MΩ resistance)

-

Micromanipulator

-

Perfusion system

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 0.05 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).

-

This compound Stock Solution: 10 mM in DMSO, stored at -20°C. Dilute to the final desired concentration in the external solution immediately before use.

Procedure:

-

Cell Preparation: Plate cells onto poly-D-lysine coated glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Giga-seal Formation: Using the micromanipulator, approach a single cell with the patch pipette. Apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

Data Acquisition: Clamp the cell membrane potential at a holding potential of -60 mV. Record baseline current for 1-2 minutes.

-

This compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound.

-

Data Analysis: Measure the amplitude and kinetics of the this compound-evoked current.

Intracellular Calcium Imaging

This method allows for the measurement of changes in intracellular Ca²⁺ concentration in a population of cells in response to this compound.

Objective: To measure this compound-induced changes in intracellular Ca²⁺ in cells expressing TRP channels.

Materials:

-

Cell line expressing the target TRP channel

-

Black-walled, clear-bottom 96-well plates

-

Fura-2 AM calcium indicator

-

Pluronic F-127

-

Fluorescence microplate reader or fluorescence microscope equipped for ratiometric imaging

-

DMSO

Solutions:

-

Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fura-2 AM Stock Solution: 1 mM Fura-2 AM in high-quality anhydrous DMSO.

-

Pluronic F-127 Stock Solution: 20% (w/v) in DMSO.

-

This compound Stock Solution: 10 mM in DMSO.

Procedure:

-

Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Dye Loading:

-

Prepare the loading solution by diluting Fura-2 AM stock solution and Pluronic F-127 stock solution into the loading buffer to final concentrations of 2-5 µM and 0.02%, respectively.

-

Remove the culture medium from the cells and wash once with loading buffer.

-

Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: After incubation, wash the cells twice with loading buffer to remove extracellular dye.

-

Imaging:

-

Place the plate in the fluorescence reader or on the microscope stage.

-

Measure the baseline fluorescence ratio by exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Add this compound at the desired concentration to the wells.

-

Immediately begin recording the fluorescence ratio at regular intervals.

-

-

Data Analysis: The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca²⁺ concentration. Plot the change in this ratio over time to visualize the cellular response to this compound.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues in the TRP channel that are critical for this compound binding and activation.

Objective: To introduce specific mutations into the TRP channel gene to assess their impact on this compound sensitivity.

Materials:

-

Plasmid DNA containing the wild-type TRP channel cDNA

-

Mutagenic primers containing the desired mutation

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

Standard molecular biology reagents and equipment for PCR, transformation, and DNA sequencing.

Procedure:

-

Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥ 78°C.

-

PCR Amplification:

-

Set up a PCR reaction containing the plasmid DNA template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

-